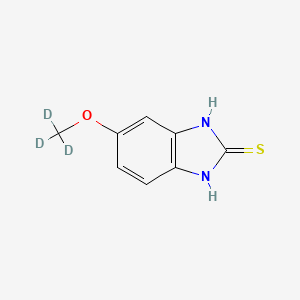

5-(Methoxy-d3)-2-mercaptobenzimidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Methoxy-d3)-2-mercaptobenzimidazole is a deuterated derivative of 2-mercaptobenzimidazole, where the methoxy group is labeled with deuterium

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxy-d3)-2-mercaptobenzimidazole typically involves the introduction of a deuterium-labeled methoxy group into the benzimidazole structure. One common method is the reaction of 2-mercaptobenzimidazole with deuterated methanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Methoxy-d3)-2-mercaptobenzimidazole can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Thiol derivatives.

Substitution: Various substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis and Analytical Use:

- Internal Standard in NMR Spectroscopy: The deuterium labeling of 5-(Methoxy-d3)-2-mercaptobenzimidazole makes it an excellent internal standard for nuclear magnetic resonance (NMR) spectroscopy, facilitating accurate quantification and structural elucidation of compounds in complex mixtures.

- Mass Spectrometry: This compound is also utilized in mass spectrometry for precise mass determination, aiding in the identification and quantification of other analytes.

Reactivity:

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to generate thiol derivatives. It can also participate in nucleophilic substitution reactions, making it versatile for synthetic applications.

Biological Applications

Enzyme Inhibition:

- A study identified 5-methoxy-2-mercaptobenzimidazole as a potent inhibitor of tyrosinase, an enzyme involved in melanin production. The compound demonstrated competitive inhibition with an IC50 value of 60 ± 2 nM and a Ki value of 80 ± 1 nM. Molecular docking studies revealed specific interactions with tyrosinase's active site, indicating its potential as a therapeutic agent for hyperpigmentation disorders .

Antimicrobial Properties:

Medicinal Applications

Drug Development:

- The compound is being investigated for its role in drug development, particularly as a labeled compound in pharmacokinetic studies. Its deuterated nature allows researchers to trace its metabolic pathways and interactions within biological systems more effectively .

Potential Therapeutic Uses:

- Given its enzyme inhibitory properties, there is ongoing research into the use of this compound in treating conditions related to excessive tyrosinase activity, such as melasma or other pigmentation disorders. The ability to selectively inhibit this enzyme could lead to safer alternatives compared to conventional treatments .

Case Studies and Data Tables

Wirkmechanismus

The mechanism of action of 5-(Methoxy-d3)-2-mercaptobenzimidazole involves its interaction with molecular targets through its thiol and methoxy groups. These interactions can modulate various biochemical pathways, leading to its observed biological effects. The deuterium labeling can also influence the compound’s metabolic stability and distribution within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Mercaptobenzimidazole: The non-deuterated parent compound.

5-Methoxy-2-mercaptobenzimidazole: The non-deuterated methoxy derivative.

2-Mercaptobenzothiazole: A structurally similar compound with a sulfur atom in the heterocyclic ring.

Uniqueness

5-(Methoxy-d3)-2-mercaptobenzimidazole is unique due to the presence of deuterium, which can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-deuterated compounds. The deuterium labeling also enhances the compound’s utility in NMR spectroscopy and other analytical techniques.

Biologische Aktivität

5-(Methoxy-d3)-2-mercaptobenzimidazole is a deuterated derivative of 2-mercaptobenzimidazole, notable for its unique chemical structure that includes a methoxy group labeled with deuterium. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current knowledge on the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H5D3N2OS, with a molecular weight of approximately 183.25 g/mol. The presence of deuterium enhances its utility in studies involving nuclear magnetic resonance (NMR) spectroscopy, allowing researchers to trace metabolic pathways and reaction mechanisms more effectively.

The biological activity of this compound is largely attributed to its thiol group and methoxy substituent. These functional groups facilitate interactions with various biological targets, influencing multiple biochemical pathways. Notably, the compound has been shown to act as an inhibitor of the enzyme tyrosinase, which is crucial in melanin production.

Tyrosinase Inhibition

A study demonstrated that 5-methoxy-2-mercaptobenzimidazole (the non-deuterated form) exhibited potent tyrosinase inhibition with an IC50 value of 60 ± 2 nM, indicating its potential as a therapeutic agent for conditions like hyperpigmentation . The binding interactions were characterized through molecular docking studies, revealing significant interactions with key amino acid residues within the enzyme's active site.

Antimicrobial Activity

Research has indicated that derivatives of 2-mercaptobenzimidazole possess notable antimicrobial properties. A synthesis study reported that several derivatives exhibited moderate to high antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus . While specific data for this compound is limited, its structural similarities suggest potential efficacy against similar microbial strains.

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been well-documented. Compounds in this class have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Although specific studies on this compound are still emerging, the broader family of benzimidazoles indicates a pathway for further exploration in cancer therapeutics.

Case Studies and Research Findings

- Enzyme Kinetics Study : A detailed kinetic study on the inhibition of tyrosinase revealed that 5-methoxy-2-mercaptobenzimidazole binds competitively to the enzyme. The study utilized fluorescence quenching methods to analyze binding dynamics and thermodynamic parameters .

- Synthesis and Biological Evaluation : A recent synthesis project involving various derivatives from 2-mercaptobenzimidazole highlighted their diverse biological activities, including anti-inflammatory and analgesic properties. Compounds were subjected to rigorous biological testing against standard microbial strains .

Table 1: Biological Activities of Related Compounds

Eigenschaften

IUPAC Name |

5-(trideuteriomethoxy)-1,3-dihydrobenzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)10-8(12)9-6/h2-4H,1H3,(H2,9,10,12)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFBRZWVWJCLGM-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.